molecular formula C27H21N5O4 B14121442 N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide

Cat. No.: B14121442
M. Wt: 479.5 g/mol
InChI Key: ZQSIKOUEZLORAP-UHFFFAOYSA-N
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Description

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of pyrimidine, furan, pyrazole, and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Coupling of Furan and Pyrazole: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a pyrazole halide in the presence of a palladium catalyst.

    Formation of the Xanthene Moiety: The xanthene ring can be synthesized through the condensation of a resorcinol derivative with a phthalic anhydride.

    Final Coupling: The final step involves the coupling of the xanthene moiety with the previously synthesized pyrimidine-pyrazole-furan intermediate using an amide bond formation reaction, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the furan or pyrazole rings using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidine or xanthene rings using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan or pyrazole rings.

    Reduction: Reduced derivatives of the pyrimidine or xanthene rings.

    Substitution: Substituted derivatives at the furan or pyrazole rings.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s xanthene moiety can be utilized in the development of fluorescent dyes and sensors for various applications, including bioimaging and environmental monitoring.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds with desired properties.

Mechanism of Action

The mechanism of action of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The exact pathways involved would require detailed biochemical and pharmacological studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide: can be compared with other compounds that feature similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts a diverse range of chemical and biological properties. This structural complexity allows for the exploration of various applications and the potential discovery of novel activities that are not observed in simpler compounds.

Properties

Molecular Formula

C27H21N5O4

Molecular Weight

479.5 g/mol

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H21N5O4/c1-2-16-14-24(33)30-27(28-16)32-23(15-19(31-32)22-12-7-13-35-22)29-26(34)25-17-8-3-5-10-20(17)36-21-11-6-4-9-18(21)25/h3-15,25H,2H2,1H3,(H,29,34)(H,28,30,33)

InChI Key

ZQSIKOUEZLORAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

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